Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate is a complex organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a furan derivative, followed by esterification and subsequent reactions to introduce the acrylate group. For instance, the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid can yield 5-nitrofuran-2-carbaldehyde . This intermediate can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. The use of catalysts, such as gold composite on nickel oxide with potassium carbonate, can facilitate oxidative esterification and aldol condensation reactions, leading to the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group can produce a carboxylic acid.
Scientific Research Applications
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative with similar ester functionality.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with a nitro group, but with different substituents on the aromatic ring.
Uniqueness
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and ester groups, along with the furan ring, makes it a versatile compound for various applications.
Biological Activity
Ethyl 3-(5-(2-methyl-5-nitrophenyl)furan-2-yl)acrylate is a furan derivative that has garnered attention due to its potential biological activities. This compound features a complex structure, which includes a furan ring, a nitrophenyl group, and an ethyl acrylate moiety, suggesting possible interactions with various biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N2O4, with a molecular weight of approximately 273.29 g/mol. The presence of both methyl and nitro substituents on the phenyl ring enhances its reactivity and potential biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes or receptors by binding to their active sites.
- Redox Reactions : The nitro group may participate in redox reactions, enhancing the compound's reactivity.
- Hydrogen Bonding : The acrylic acid moiety can engage in hydrogen bonding or ionic interactions with proteins, potentially affecting their function.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar furan derivatives reported significant activity against various pathogens. The minimum inhibitory concentration (MIC) for certain derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent antimicrobial effects. Notably, these derivatives exhibited superior antibiofilm potential compared to standard antibiotics like Ciprofloxacin .
Antioxidant Activity
Research into the antioxidant properties of related compounds suggests that furan derivatives can effectively scavenge free radicals. For instance, the IC50 values for antioxidant activity were significantly lower than those of standard antioxidants, indicating strong potential for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Ethyl 3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)acrylate | Structure | Contains chloro and nitro groups | Moderate antimicrobial activity |
Ethyl 3-(furan-2-yl)propionate | Structure | Simpler structure without chloro or nitro groups | Low reactivity |
(2E)-3-[5-(2-Methylphenyl)-2-furyl]acrylic acid | Structure | Different substitution pattern on phenyl ring | Varies in electronic properties |
Case Studies
- Antimicrobial Evaluation : A derivative structurally related to this compound was tested against Staphylococcus aureus and Staphylococcus epidermidis, showing significant inhibition of biofilm formation and low hemolytic activity, indicating its potential as a therapeutic agent .
- In Vitro Studies : In vitro studies demonstrated that derivatives exhibited noncytotoxicity with IC50 values greater than 60 μM while effectively inhibiting DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in microbial resistance .
Properties
Molecular Formula |
C16H15NO5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C16H15NO5/c1-3-21-16(18)9-7-13-6-8-15(22-13)14-10-12(17(19)20)5-4-11(14)2/h4-10H,3H2,1-2H3/b9-7+ |
InChI Key |
JYVKYNLSKCUEOT-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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